Buddlenol B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H36O11 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+ |
InChI Key |
LCXGTSCVCJANHX-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO |
Origin of Product |
United States |
Occurrence and Distribution of Buddlenol B in Biological Systems
Natural Plant Sources of Buddlenol B
This compound is primarily found within the lignified tissues of plants. Lignin (B12514952) is a complex polymer that deposits in the cell walls of many plants, making them rigid and woody. doubtnut.comlibretexts.orgarizona.edu The process of lignification is a key feature of secondary cell wall formation in vascular plants. nih.gov this compound's presence is particularly noted in plants where the genetic pathways for lignin biosynthesis have been altered.
Specific Plant Species of Isolation
Researchers have isolated this compound from a diverse range of plant species. These include:
Populus spp. (Poplar): this compound accumulates in transgenic poplar species, particularly those with down-regulated caffeic acid O-methyltransferase (COMT), which alters the plant's phenolic profile. In the xylem of poplar, this compound is one of the major trilignols detected. usda.govnih.gov
Arabidopsis thaliana: This small flowering plant, a model organism in plant biology, is a known source of this compound, where it functions as a plant metabolite. nih.gov
Aglaia odorata: A new sesquilignan, 9-methoxy-7',8'-cis-7'',8''-cis-buddlenol B, was isolated from Aglaia odorata var. microphyllina. nih.gov
Euonymus alatus: Also known as winged euonymus, threo-buddlenol B has been isolated from the leaves and twigs of this plant. semanticscholar.org
Sambucus williamsii: This species of elderberry is another plant from which this compound has been identified.
Euryale ferox Salisb.: This aquatic plant is also a source of this compound.
Buddleja davidii: this compound was first isolated from this species, from which it derives its name. rsc.org
Ehretia ovalifolia: This plant species has also been found to contain this compound. frontiersin.org
Diastereomeric Forms and Stereochemical Considerations
Threo-Buddlenol B and Erythro-Buddlenol B
This compound exists in two diastereomeric forms: threo-buddlenol B and erythro-buddlenol B. These forms are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The distinction between the threo and erythro forms is based on the relative configuration at the C-7" and C-8" positions in the molecule. rsc.org
In studies of poplar xylem, the threo-diastereomers of β-aryl ethers, including this compound, were found to be more prevalent. usda.govnih.gov The erythro-isomer of this compound accounted for 25% of the total amount of this compound (threo + erythro). usda.govnih.gov The reason for the predominance of the threo form in these xylem oligolignols is not yet fully understood. usda.gov In contrast, in angiosperm lignins, the erythro forms of β-aryl ether linkages are typically predominant. nih.gov
Stereoisomeric Characterization
The characterization of this compound's stereoisomers is accomplished through advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the relative stereochemistry. For instance, the coupling constant between H-7" and H-8" in the 1H NMR spectrum can help distinguish between the threo and erythro isomers. rsc.orgthieme-connect.com A larger coupling constant is typically indicative of a threo configuration, while a smaller coupling constant suggests an erythro configuration. thieme-connect.com
The synthesis of authentic standards through methods like biomimetic oxidative coupling, followed by separation using chiral High-Performance Liquid Chromatography (HPLC), allows for the confirmation of the stereochemistry of the naturally isolated compounds.
Advanced Methodologies for the Isolation and Structural Elucidation of Buddlenol B
Extraction and Fractionation Techniques
The initial step in isolating Buddlenol B from plant matrices involves carefully planned extraction and partitioning protocols designed to enrich the oligolignol fraction while removing interfering compounds.
The extraction of this compound typically begins with the processing of dried and powdered plant material, such as the xylem of Populus species or the trunks of Jatropha integerrima. rsc.org A common strategy involves sequential extraction with solvents of increasing polarity to selectively solubilize different classes of compounds.
A primary protocol involves two main stages:
Defatting : The powdered plant material is first treated with nonpolar solvents like hexane (B92381) or chloroform. This step is crucial for removing lipids, waxes, and other lipophilic constituents that could interfere with subsequent extraction and chromatographic steps.
Phenolic Extraction : Following the removal of fats, the plant residue is extracted with a more polar solvent to solubilize phenolic compounds, including this compound. An 80% aqueous methanol (B129727) solution is frequently used, often under reflux for extended periods (e.g., three times for 24 hours each) to ensure exhaustive extraction. Alternatively, extraction with 95% ethanol (B145695) at room temperature has also been effectively utilized. rsc.org
The choice of solvents and the sequence of their use are critical for maximizing the yield of the target compound.
| Solvent | Purpose in Sequential Extraction | Typical Application | Reference |
| Hexane | Defatting/Removal of lipophilic compounds | Initial extraction step on powdered plant xylem. | |
| Chloroform | Alternative defatting solvent | Used interchangeably with hexane for removing lipids. | |
| Methanol (aqueous) | Extraction of phenolic compounds | 80% aqueous methanol used under reflux after defatting. | |
| Ethanol | Broad-range extraction | 95% ethanol used for initial extraction from powdered plant material. | rsc.org |
| Ethyl Acetate (B1210297) | Partitioning and enrichment | Used to partition the aqueous extract to concentrate oligolignols. | rsc.org |
This table provides an interactive summary of solvents used in the extraction of this compound.
Once the initial crude extract is obtained, liquid-liquid partitioning is employed to separate the compounds based on their differential solubility in immiscible solvents. This technique is highly effective for enriching the oligolignol fraction containing this compound.
A standard procedure involves concentrating the crude methanol or ethanol extract under a vacuum to remove the solvent. The resulting residue is then suspended in water and partitioned sequentially against a series of organic solvents. Ethyl acetate is a particularly effective solvent for this purpose, as it selectively draws oligolignols from the aqueous phase, leaving more polar compounds like sugars and glycosides behind. rsc.org The ethyl acetate fraction is therefore significantly enriched with this compound and other related lignans (B1203133), making it the ideal starting point for further chromatographic purification. rsc.org In some protocols, a series of solvents including petroleum ether, ethyl acetate, and n-butanol are used to achieve a more graded fractionation. rsc.org
Chromatographic Isolation and Purification Strategies
Following extraction and enrichment, various chromatographic techniques are employed in succession to isolate this compound from the complex mixture of other phenolic compounds. The separation of its diastereomers, threo-Buddlenol B and erythro-Buddlenol B, requires high-resolution methods. nih.govusda.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of this compound. It is used for the initial screening of crude and partitioned extracts to confirm the presence of the target compound and to guide the fractionation process. nih.gov
For analytical screening, a reversed-phase C18 column is typically used with a gradient elution system, commonly involving aqueous formic acid and acetonitrile (B52724). Detection is often achieved using atmospheric pressure chemical ionization (APCI) in negative ion mode, which is well-suited for phenolic compounds. This compound is identified by its deprotonated molecular ion [M−H]− at a mass-to-charge ratio (m/z) of 681.2. This technique is sensitive enough to detect and profile different isomers of this compound in complex extracts from sources like poplar xylem. nih.govusda.gov
High-Performance Liquid Chromatography (HPLC) is the cornerstone of the final purification of this compound. Preparative HPLC is used to isolate the compound in sufficient quantities for structural elucidation. A common method uses a C18 column with an isocratic mobile phase, such as 35% acetonitrile in 0.1% formic acid, with UV detection at 280 nm to monitor the separation.
The separation of the threo and erythro diastereomers of this compound is a significant challenge that can be addressed using specialized chiral chromatography. sigmaaldrich.com Chiral HPLC columns, such as Chiralpak IC, are capable of resolving these stereoisomers. This separation is critical as the stereochemistry can influence the biological activity of the compound. The ability to resolve enantiomers and diastereomers is based on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. sigmaaldrich.com
| Parameter | threo-Buddlenol B | erythro-Buddlenol B | Reference |
| Retention Time (min) | 22.4 | 24.1 | |
| Purity (%) | 98.3 ± 0.7 | 97.9 ± 1.2 | |
| Yield (mg/g DW) | 0.18 ± 0.03 | 0.15 ± 0.02 |
This interactive table presents comparative data from the preparative HPLC separation of this compound isomers isolated from transgenic poplar xylem.
Before the final HPLC purification, open column chromatography is extensively used for the initial fractionation of the enriched extract (typically the ethyl acetate fraction). rsc.orgmdpi.com This step helps to separate the compounds into less complex groups based on their polarity.
Silica (B1680970) Gel Chromatography : This is a normal-phase chromatography technique where the stationary phase is polar (silica) and the mobile phase is non-polar. The ethyl acetate extract is applied to a silica gel column and eluted with a gradient of solvents, such as mixtures of hexane and ethyl acetate or petroleum ether and acetone, with increasing polarity. rsc.orgmdpi.com
ODS (Octadecylsilane) Gel Column Chromatography : This is a type of reversed-phase chromatography where the stationary phase is non-polar. It is often used after silica gel chromatography for further purification. mdpi.comacgpubs.orgresearchgate.net Elution is typically carried out with a gradient of methanol and water. acgpubs.org
Sephadex LH-20 Chromatography : This technique separates compounds based on molecular size and polarity. It is frequently used as an intermediate or final purification step, often with a mobile phase like methanol or a mixture of dichloromethane (B109758) and methanol. rsc.orgmdpi.com
The combination of these column chromatography techniques allows for the systematic removal of impurities, leading to fractions that are sufficiently pure for final purification by preparative HPLC. rsc.orgacgpubs.orgresearchgate.net
Spectroscopic Characterization Techniques for Structural Elucidation
The definitive structure of this compound is established through a combination of advanced spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Circular Dichroism (CD) Spectroscopy, provide complementary data that, when pieced together, reveal the complete molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound in solution. The process typically begins with one-dimensional (1D) ¹H and ¹³C NMR experiments, which provide information about the different types of proton and carbon environments within the molecule.
Published data for this compound, acquired in deuterated methanol (CD₃OD), reveals characteristic signals for its constituent parts. For instance, the ¹H NMR spectrum shows distinct signals for aromatic protons and methoxy (B1213986) groups. The ¹³C NMR spectrum correspondingly displays signals for carbons in the aromatic rings and those involved in the lignan's interunit linkages.
To assemble the molecular puzzle, two-dimensional (2D) NMR experiments are essential. These experiments reveal correlations between different nuclei, allowing for the establishment of the carbon skeleton and the placement of substituents.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. rsc.org This allows for the tracing of proton spin systems, helping to piece together fragments of the molecule, such as the propane (B168953) side chains of the phenylpropanoid units. rsc.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is invaluable for definitively assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for connecting the molecular fragments. columbia.edu It detects correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu For this compound, HMBC correlations are key to establishing the linkages between the different phenylpropanoid units, for example, by showing a correlation from a proton on one unit to a carbon in an adjacent unit or across an ether bond. rsc.orgresearchgate.net
Detailed analysis of these 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals, thereby defining the planar structure of this compound. researchgate.net
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Atom | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
|---|---|---|
| Aromatic Protons | ||
| H-2 | 6.98 (d, J = 1.8 Hz) | |
| H-5 | 6.77 (d, J = 8.1 Hz) | |
| H-6 | 6.71 (dd, J = 8.1, 1.8 Hz) | |
| Methoxy Groups | ||
| OCH₃ | 3.85 (s) | |
| OCH₃ | 3.82 (s) | |
| Lignol Carbons | ||
| C-1 | 134.2 | |
| C-3 | 152.1 | |
| C-4 | 147.6 | |
| Interunit Linkages | ||
| C-8 | 85.4 | |
| C-8'' | 71.2 |
Data sourced from reference . J = coupling constant in Hertz; s = singlet; d = doublet; dd = doublet of doublets.
While NMR spectroscopy defines the molecular framework, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the precise elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula.
For this compound, HRESIMS analysis in negative ion mode detected a deprotonated molecule [M-H]⁻ at an m/z of 597.2341. researchgate.net This experimental value corresponds to a calculated molecular formula of C₃₂H₃₇O₁₁, which has a theoretical mass of 597.2336 for its deprotonated form. researchgate.net The close agreement between the measured and calculated mass confirms the elemental composition of this compound, a critical piece of data that complements the structural information obtained from NMR. researchgate.netfrontiersin.org
This compound contains multiple stereocenters, meaning it can exist as different stereoisomers. While NMR and HRESIMS can define the connectivity and molecular formula, they often cannot determine the absolute three-dimensional arrangement of atoms, known as the absolute configuration. mtoz-biolabs.com
Circular Dichroism (CD) spectroscopy is a powerful technique used for this purpose. mtoz-biolabs.comspectroscopyasia.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.com Enantiomers, which are non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. spectroscopyasia.com
To determine the absolute configuration of a natural product like this compound, its experimental CD spectrum is compared to the spectra of related compounds with known configurations or to spectra predicted by quantum chemical calculations. rsc.orgnih.gov The specific shape and sign (positive or negative) of the Cotton effects in the CD spectrum provide the information needed to assign the stereochemistry (R or S) at each chiral center. rsc.org This method is crucial for fully characterizing the unique three-dimensional structure of this compound and is a standard technique in the structural elucidation of chiral lignans. rsc.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Buddlenol D |
| Buddlenol E |
| Coniferaldehyde |
| Syringaresinol |
Biosynthetic Pathways and Metabolic Interconnections of Buddlenol B
Elucidation of Monolignol Coupling Mechanisms
The formation of Buddlenol B is a result of the oxidative coupling of monolignols, the fundamental building blocks of lignin (B12514952). nih.govresearchgate.net This process occurs in the cell wall and is central to understanding the complex structure of the lignin polymer.
This compound is considered a low-molecular-weight oligolignol, representing an early stage of lignin polymerization. nih.govresearchgate.net Its structure, along with other identified oligolignols in poplar xylem, provides strong support for the long-standing "random chemical coupling hypothesis". nih.govusda.govresearchgate.net This hypothesis posits that after monolignols are synthesized and transported to the cell wall, they are oxidized by enzymes like peroxidases and laccases to form radicals. nih.govresearchgate.net These radicals then couple in a combinatorial and chemically-driven manner, without strict enzymatic control over the specific linkages formed, leading to the diverse and complex structure of the lignin polymer. nih.govusda.gov
The identification of this compound, a trimer with specific linkages (G(t8–O–4)S(8–5)G), demonstrates the products of such chemical coupling reactions. nih.gov Studies have shown that the relative concentrations of various oligolignols, including this compound, align with the available supply of different monolignols and their inherent chemical coupling tendencies, further substantiating the random coupling model. nih.gov While this model explains the formation of the bulk lignin polymer, it does not exclude the possibility that the formation of specific dilignols might be guided by dirigent proteins. nih.gov
This compound is a heterotrimer derived from the coupling of different monolignol precursors. nih.gov The primary building blocks for lignins in angiosperms are coniferyl alcohol and sinapyl alcohol, which give rise to guaiacyl (G) and syringyl (S) units in the polymer, respectively. nih.govnih.gov this compound is specifically composed of two guaiacyl units and one syringyl unit. nih.gov
The biosynthesis of these monolignols begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway. nih.govmdpi.com Key precursors in this pathway that ultimately lead to the formation of this compound include:
Coniferyl alcohol: This monolignol is the precursor to the guaiacyl (G) units in the this compound structure. nih.govebi.ac.uk
Sinapyl alcohol: This monolignol is the precursor to the syringyl (S) unit. nih.govwikipedia.org Its synthesis involves additional hydroxylation and methylation steps compared to coniferyl alcohol. nih.gov
Guaiacylglycerol (B1216834): this compound can be described as deriving from a guaiacylglycerol moiety, highlighting the structural arrangement resulting from the coupling process. ontosight.ai
5-Hydroxyconiferyl alcohol: This compound is an important intermediate in the biosynthesis of sinapyl alcohol. nih.gov In plants where the downstream enzymatic steps are inhibited, 5-hydroxyconiferyl alcohol can accumulate and be incorporated into lignin and oligolignols. nih.govresearchgate.net
The formation of this compound involves the radical coupling of these precursors. For instance, threo-buddlenol B, a major trilignol found in poplar xylem, is formed from the coupling of coniferyl alcohol and sinapyl alcohol radicals. nih.govusda.gov
Genetic and Enzymatic Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated by the expression and activity of enzymes within the monolignol pathway. Genetic modification of these enzymes has proven to be a powerful tool for understanding the metabolic flux and the formation of specific lignin structures. nih.gov
Caffeic acid O-methyltransferase (COMT) is a key enzyme that catalyzes the methylation of 5-hydroxyconiferaldehyde (B1237348) to sinapaldehyde, a direct precursor of sinapyl alcohol. nih.govnih.gov In genetically modified poplar plants where COMT expression is down-regulated, the synthesis of sinapyl alcohol (and thus S-lignin units) is significantly impaired. nih.gov
This genetic modification has a direct impact on the biosynthesis of this compound. Metabolic profiling of these COMT-deficient poplars reveals that oligolignols containing syringyl (S) units are either undetectable or severely reduced in abundance. nih.gov Specifically, both the threo- and erythro-isomers of this compound were found to be significantly lower in COMT-deficient poplars compared to wild-type plants. nih.gov This finding confirms that the biosynthesis of this compound is dependent on the COMT-mediated pathway that produces sinapyl alcohol. nih.gov
Metabolic profiling, particularly using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), of genetically modified plants has been instrumental in elucidating the biosynthetic network leading to this compound. nih.govnih.gov By comparing the phenolic profiles of wild-type plants with those of transgenic lines, such as COMT-deficient poplar, researchers can identify the metabolic consequences of specific gene alterations. nih.gov
In COMT-deficient poplars, the metabolic block in sinapyl alcohol production leads to the accumulation of its precursor, 5-hydroxyconiferyl alcohol. nih.gov This accumulated precursor is then incorporated into novel oligolignols, such as those containing benzodioxane structures, which are not typically found in wild-type plants. nih.gov The simultaneous depletion of S-containing oligolignols like this compound and the appearance of these new 5-hydroxyconiferyl alcohol-derived compounds provide strong evidence for the metabolic pathways and interconnections involved. nih.govnih.gov This approach has not only confirmed the precursors of this compound but also reinforced the random chemical coupling hypothesis, as the observed oligolignols are consistent with the altered pool of available monolignols. nih.gov
Biomimetic Synthesis Approaches
The structure of this compound has been confirmed through biomimetic synthesis, which mimics the natural oxidative coupling reactions that occur in the plant cell wall. usda.gov These laboratory-based methods provide authentic standards for the identification and quantification of the compound in plant extracts.
One reported biomimetic synthesis involves the oxidative dimerization of 5-hydroxyconiferyl alcohol and sinapyl alcohol. This reaction is carried out in a phosphate (B84403) buffer solution using horseradish peroxidase and hydrogen peroxide (H₂O₂) to generate the necessary radicals for coupling. Another approach described the synthesis of threo-buddlenol B from coniferyl and sinapyl alcohols using a copper(II) acetate (B1210297) [Cu(OAc)₂] system. usda.gov The resulting synthetic compounds can be purified and separated into their threo and erythro diastereomers using techniques like chiral HPLC, allowing for detailed stereochemical analysis and comparison with the naturally occurring molecules. usda.gov
Compound Data
Oxidative Dimerization and Enzymatic Coupling Challenges
The formation of this compound is believed to proceed through the oxidative coupling of monolignols, specifically derivatives of coniferyl and sinapyl alcohols. This process is initiated by the one-electron oxidation of these phenolic precursors by enzymes such as laccases and peroxidases, generating resonance-stabilized phenoxy radicals. usda.govcsic.esnih.gov The subsequent radical-radical coupling is a key step where the primary challenges arise.
Without strict enzymatic control, the coupling of these radicals can occur randomly at various positions (C8, O-4, C5, etc.), leading to a heterogeneous mixture of dimers and oligomers with different linkage types (e.g., 8–8′, 8–5′, 8–O–4′). usda.govresearchgate.net This inherent lack of specificity in non-enzymatic oxidative coupling presents a major hurdle for the targeted synthesis of a complex, mixed-linkage compound like this compound, which features both an 8–O–4′ and an 8–5′ linkage. The primary challenge for the plant is to overcome this tendency for random polymerization and precisely guide the coupling reactions to form the correct bonds in the correct sequence. researchgate.net
The enzymatic machinery must not only select the correct monolignol partners but also control the specific positions at which they connect. For instance, the cross-coupling of a coniferyl alcohol radical with a sinapyl alcohol radical must be directed to form an 8–O–4′ bond over other possibilities like 8–5′ or 8–8′ at the initial dimerization stage. Subsequently, the resulting dimer must then couple with another monolignol radical in a highly specific 8-5' fashion. The presence of large gene families encoding for peroxidases and laccases in plants adds another layer of complexity, as different isoenzymes may exhibit different substrate specificities and catalytic efficiencies for monolignol oxidation. psu.edu
| Enzyme Class | Precursors | Function in Biosynthesis |
| Laccases | Coniferyl alcohol, Sinapyl alcohol | Catalyze the one-electron oxidation of monolignols to generate phenoxy radicals, initiating the coupling process. psu.edunih.gov |
| Peroxidases | Coniferyl alcohol, Sinapyl alcohol | Also catalyze the oxidation of monolignols, often utilizing hydrogen peroxide as an oxidant, to form the necessary radical intermediates for coupling. usda.govnih.gov |
Regioselectivity and Stereochemical Control in Biomimetic Pathways
The precise regioselectivity and stereochemistry observed in the structure of this compound suggest a highly controlled biosynthetic process, likely mediated by specialized proteins. The prevailing hypothesis for such control in lignan (B3055560) and neolignan biosynthesis involves the action of dirigent proteins (DIRs). usda.govresearchgate.netoup.com These proteins are thought to lack intrinsic oxidative capacity but function by capturing and orienting two monolignol radicals in a specific manner, thereby dictating the outcome of the coupling reaction. usda.govresearchgate.net
Recent research in Arabidopsis thaliana has identified a specific dirigent protein, AtDP1/AtDIR12, and a laccase, AtLAC5, that are essential for the biosynthesis of 8–O–4′ coupled neolignans. nih.govoup.com This discovery provides strong evidence for enzymatic control over the formation of one of the key linkages found in this compound. These proteins ensure that the coupling occurs specifically at the O-4 position of one radical and the C8 position of the other, and can also determine the stereochemical outcome, leading to the formation of specific diastereomers (e.g., erythro or threo). nih.govresearchgate.net this compound itself exists as threo and erythro isomers. csic.es
The formation of the second linkage in this compound, the 8-5' bond, presents a further challenge in regiochemical control. While dirigent proteins have been extensively studied for their role in 8-8' and now 8-O-4' linkages, their specific involvement in guiding the formation of mixed-linkage trimers like this compound is an area of ongoing research. Biomimetic synthesis approaches often struggle to replicate this level of control, with reaction conditions such as the choice of oxidant, solvent, and temperature influencing the regioselectivity of the coupling, but often resulting in a mixture of products. rsc.orgresearchgate.net The ability of the plant to sequentially and selectively form both an 8-O-4' and an 8-5' linkage highlights a sophisticated level of molecular control that is difficult to achieve in synthetic systems. researchgate.net
| Biosynthetic Control Factor | Mechanism of Action | Impact on this compound Synthesis |
| Dirigent Proteins (e.g., AtDP1/AtDIR12) | Bind and orient monolignol radicals to guide the coupling reaction. usda.govresearchgate.netoup.com | Controls the regioselectivity (e.g., formation of the 8-O-4' linkage) and stereochemistry (threo vs. erythro isomers). nih.gov |
| Oxidative Enzymes (e.g., AtLAC5) | Generate the monolignol radicals that are the substrates for the coupling reaction. nih.gov | The specific laccase or peroxidase involved can influence the rate and availability of radicals for the dirigent protein-mediated synthesis. psu.edu |
| Substrate Availability | The relative concentrations of coniferyl and sinapyl alcohol precursors at the site of synthesis. | Influences the probability of specific cross-coupling events required for the trilignol structure. nih.gov |
Chemical Synthesis and Derivatization Strategies for Buddlenol B
Challenges in Total Chemical Synthesis
The successful total synthesis of a complex natural product like Buddlenol B requires precise control over both stereochemistry and the reactivity of its constituent functional groups. The primary obstacles are the molecule's stereochemical complexity and the handling of its sensitive heterocyclic core.
A major impediment to the total synthesis of this compound is the high degree of stereochemical complexity within its structure. The molecule, systematically named threo-Guaiacylglycerol-β-O4'-dehydrodisinapyl ether, possesses multiple chiral centers. The synthesis of lignans (B1203133), as a class, is frequently beset by "interesting and often unsolved problems of stereocontrol". iisc.ac.in
The central challenge lies in controlling the relative configuration of these stereocenters during carbon-carbon and carbon-oxygen bond formation. Specifically, the formation of the guaiacylglycerol (B1216834) β-aryl ether linkage must selectively produce the threo diastereomer over the corresponding erythro form. In the synthesis of related model compounds, such as guaiacylglycerol β-guaiacyl ether, reactions often yield a mixture of both threo and erythro isomers. researchgate.netresearchgate.net These diastereomers typically exhibit very similar physical properties, making their separation difficult and reliant on methods like chiral High-Performance Liquid Chromatography (HPLC). Achieving high diastereoselectivity to avoid such problematic purification steps is a formidable challenge that has, to date, hindered a complete total synthesis. nih.gov
While the provided outline refers to benzodioxane moieties, the core heterocyclic system in this compound is a 2,3-dihydrobenzofuran (B1216630) ring. mdpi.com This structural motif is a common feature in a wide array of bioactive natural products. mdpi.comnih.gov The challenge in synthesis is less about the inherent instability of the dihydrobenzofuran ring itself and more about its controlled formation and manipulation within a complex molecular architecture.
Synthetic routes to construct the dihydrobenzofuran core or modify the broader molecule can require conditions that risk unwanted side reactions. nih.gov For instance, attempts to perform transformations on similar fused-ring systems have shown a significant resistance to desired reactions like aromatization, often demanding harsh conditions that could compromise the integrity of the entire molecule. acs.org The development of synthetic methods, particularly those catalyzed by transition metals like palladium, has provided pathways to the dihydrobenzofuran core, but their application to a molecule with the complexity of this compound remains a significant undertaking. nih.govrsc.org
Proposed Synthetic Routes and Methodological Considerations
Given that the total synthesis of this compound remains an "unexplored" area, discussion of synthetic routes is based on methodologies applied to related structures and biomimetic approaches.
A biomimetic synthesis has been successfully used to prepare authentic standards of this compound for analytical purposes. This route involves the oxidative dimerization of 5-hydroxyconiferyl alcohol and sinapyl alcohol, catalyzed by a horseradish peroxidase and hydrogen peroxide (H2O2) system. While effective for producing small quantities, this method is not suitable for large-scale synthesis due to critical limitations:
Lack of Regioselectivity: The oxidative coupling produces a mixture of products with different linkage types, such as the desired 8-O-4 linkage and the undesired 8-5 linkage.
Poor Stereocontrol: The reaction results in epimerization, yielding a mixture of threo and erythro diastereomers that requires extensive chromatographic separation.
For a potential de novo total synthesis, several advanced strategies employed in the synthesis of other complex lignans could be considered. These approaches offer the potential for greater control over reaction outcomes. Methodological considerations would include:
Radical Cyclization Reactions: These reactions have proven to be highly effective, regio-, and stereoselective in the formation of the tetrahydrofuran (B95107) rings found in many lignans. iisc.ac.in
Tandem Reaction Sequences: Multi-reaction cascades, such as tandem conjugate additions, aldol (B89426) condensations, or Heck cyclizations, could enable the efficient construction of the carbon skeleton in a controlled manner. nih.govresearchgate.netmdpi.com
Transition Metal Catalysis: Modern palladium-catalyzed cross-coupling and annulation reactions are powerful tools for assembling the core dihydrobenzofuran structure and could be adapted for a convergent synthesis strategy. nih.govrsc.org
Design and Synthesis of this compound Analogs for Research
In the absence of a viable total synthesis for producing large quantities of this compound, the design and synthesis of simpler, more accessible analogs are crucial for exploring its biological activities and establishing structure-activity relationships (SAR).
The study of analogs of other related natural products provides a clear blueprint for this type of research. For example, two diastereomeric forms of Buddlenol D, (−)-(7′′R,8′′S)-buddlenol D (threo) and (−)-(7′′S,8′′S)-buddlenol D (erythro), were isolated and investigated for their potential as anti-inflammatory agents by targeting the p38 MAP kinase. researchgate.net This research involved detailed structural elucidation and in silico docking studies to understand how each stereoisomer interacts with the biological target. researchgate.net A similar research program for this compound would involve synthesizing a library of analogs where specific functional groups or stereocenters are systematically modified. Late-stage functionalization, using techniques like palladium-catalyzed cross-coupling, could be employed to efficiently generate a diverse set of analogs from a common intermediate, allowing researchers to probe the key structural features required for biological activity. nih.gov
Preclinical Pharmacological Investigations of Buddlenol B and Its Analogs
Anti-inflammatory Efficacy Studies
The anti-inflammatory effects of Buddlenol B and its analogs have been assessed through their ability to modulate key inflammatory mediators and signaling pathways.
Research has demonstrated that certain analogs of this compound can effectively inhibit the production of nitric oxide (NO), a significant inflammatory mediator. For instance, in a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, threo-buddlenol B was shown to effectively inhibit NO production. semanticscholar.orgkoreamed.org This inhibitory action is crucial as excessive NO production is a hallmark of the inflammatory response. semanticscholar.org
Further studies on buddlenol analogs, specifically (-)-(7′′R,8′′S)-buddlenol D and (-)-(7′′S,8′′S)-buddlenol D, have provided more detailed insights. These compounds were found to inhibit both NO and Prostaglandin (B15479496) E2 (PGE2) production in LPS-induced RAW264.7 macrophages in a concentration-dependent manner. nih.govresearchgate.net PGE2 is another key mediator of inflammation, involved in processes such as fever and pain. nih.gov The inhibitory concentrations (IC50) for these analogs highlight their potency.
| Compound | Target | IC50 Value (µM) | Assay System |
|---|---|---|---|
| (-)-(7′′R,8′′S)-Buddlenol D | Nitric Oxide (NO) | 9.25 ± 2.69 | LPS-induced RAW264.7 cells |
| (-)-(7′′S,8′′S)-Buddlenol D | Nitric Oxide (NO) | 8.43 ± 1.20 | LPS-induced RAW264.7 cells |
| (-)-(7′′R,8′′S)-Buddlenol D | Prostaglandin E2 (PGE2) | 6.15 ± 0.39 | LPS-induced RAW264.7 cells |
| (-)-(7′′S,8′′S)-Buddlenol D | Prostaglandin E2 (PGE2) | 5.70 ± 0.97 | LPS-induced RAW264.7 cells |
The synthesis of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is typically low in resting cells but is significantly upregulated during an inflammatory response. semanticscholar.org Investigations into buddlenol analogs have revealed their capacity to suppress the expression of these pro-inflammatory enzymes.
In LPS-stimulated RAW264.7 cells, pretreatment with (-)-(7′′R,8′′S)-buddlenol D and (-)-(7′′S,8′′S)-buddlenol D markedly decreased the protein expression of both iNOS and COX-2 in a concentration-dependent manner. nih.govresearchgate.net This suppression of enzyme expression directly correlates with the observed reduction in NO and PGE2 levels, suggesting that the anti-inflammatory action of these compounds occurs at the transcriptional or translational level. nih.govnih.gov Another analog, (-)-dehydrodiconiferyl alcohol, also demonstrated the ability to attenuate the expression of iNOS and COX-2 proteins in the same cell line. semanticscholar.orgkoreamed.org
To understand the intracellular mechanisms behind the regulation of inflammatory enzyme expression, studies have explored the effects of buddlenol analogs on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, which includes kinases like p38, ERK1/2, and JNK, is a critical regulator of inflammatory processes. nih.gov
Research on buddlenol D analogs showed that these compounds selectively inhibit the phosphorylation of p38 MAPK in LPS-stimulated RAW264.7 cells, while the phosphorylation levels of ERK1/2 and JNK were not significantly affected. nih.govresearchgate.net The activation of p38 MAPK is a key step in the signaling cascade that leads to the expression of iNOS and COX-2. openrheumatologyjournal.comoncotarget.com Therefore, the inhibition of p38 phosphorylation by these buddlenol analogs provides a specific mechanism for their anti-inflammatory effects, effectively downregulating the production of inflammatory mediators. nih.govresearchgate.net
The preclinical evaluation of this compound and its analogs has extensively utilized in vitro cell-based assay systems to model the inflammatory environment.
LPS-induced RAW264.7 cells: This murine macrophage-like cell line is a standard model for screening anti-inflammatory agents. semanticscholar.orgkoreamed.org When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW264.7 cells mimic an inflammatory response by producing high levels of NO, PGE2, and pro-inflammatory cytokines, and upregulating enzymes like iNOS and COX-2. semanticscholar.orge-jar.org Numerous studies have employed this system to demonstrate the inhibitory effects of buddlenol compounds on these inflammatory markers. semanticscholar.orgkoreamed.orgnih.gov
BV-2 microglial cells: As the resident immune cells of the central nervous system, microglia play a crucial role in neuroinflammation. rsc.orgaccegen.com The BV-2 cell line, an immortalized murine microglial cell line, is widely used to study neuroinflammatory processes. accegen.commdpi.commdpi.com Similar to macrophages, BV-2 cells can be activated by LPS to produce inflammatory mediators. rsc.orgmdpi.combiomolther.org Studies on buddlenol analogs and extracts containing these compounds have used LPS-stimulated BV-2 cells to demonstrate their potential in mitigating neuroinflammation by inhibiting NO production. rsc.orgmdpi.com
Antioxidant Activity Assessments
In addition to their anti-inflammatory properties, buddlenols have been investigated for their potential as antioxidants. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is closely linked to inflammation and various chronic diseases.
The antioxidant capacity of chemical compounds is often evaluated by their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method for this purpose. nih.govbrieflands.commdpi.com In this assay, the ability of an antioxidant to donate a hydrogen atom to the DPPH radical is measured by a decrease in absorbance. nih.gov
Cellular Antioxidant Mechanisms
Lignans (B1203133), such as this compound, are recognized for their potential biological activities, including antioxidant effects that may contribute to the prevention of chronic diseases by protecting against cellular damage. ontosight.ai The antioxidant capabilities of compounds from the Buddleja genus are a subject of significant research. Phenylpropanoid glycosides isolated from Buddleja davidii have demonstrated potent antioxidative activity in various tests. tandfonline.com Specifically, these compounds, which possess phenolic hydroxyl groups, showed strong scavenging of hydroxyl radicals (•OH), total reactive oxygen species (ROS), and peroxynitrite (ONOO⁻). tandfonline.com Calceolarioside A, for instance, displayed the most potent activity with IC50 values of 4.15 µM for •OH, 40.32 µM for total ROS, and 2.26 µM for ONOO⁻ scavenging. tandfonline.com
The cellular antioxidant mechanism often involves the modulation of endogenous defense systems. Anthocyanins, for example, have been shown to activate the Nrf2 pathway, which enhances antioxidant defense mechanisms. foodandnutritionjournal.org This pathway is crucial for cellular protection against oxidative stress. frontiersin.orgmdpi.com Syringaresinol (Syr), another lignan (B3055560), was found to significantly reduce UVB-induced oxidative stress by lowering intracellular ROS levels and boosting the cellular antioxidant system, which includes Nrf2 and its related enzymes. jppres.com Similarly, apigenin, a flavonoid also found in Buddleja species, inhibits ferroptosis by activating the AMPK/Nrf2/HO-1 signaling pathway, which reduces ROS generation and enhances intracellular antioxidant capacity. frontiersin.org Extracts from Buddleja globosa have also shown notable antioxidant activity by scavenging superoxide (B77818) anions and inhibiting lipid peroxidation. uchile.cl The antioxidant effect of plant extracts is often attributed to their hydrogen-donating ability, allowing them to act as free radical inhibitors or scavengers. nih.gov
In studies on HepG2 liver cells, extracts from Buddleja indica demonstrated a capacity to counteract CCl4-induced toxicity by restoring levels of glutathione (B108866) (GSH), superoxide dismutase (SOD), and total antioxidant capacity (TAC). mdpi.com This indicates a protective effect against oxidative damage at the cellular level. mdpi.com
Table 1: Antioxidant Activity of Compounds from Buddleja davidii
| Compound | Hydroxyl Radical Scavenging IC50 (µM) | Total ROS Inhibitory Activity IC50 (µM) | Peroxynitrite Scavenging IC50 (µM) |
| Calceolarioside A | 4.15 ± 0.07 | 40.32 ± 0.09 | 2.26 ± 0.03 |
| Compound 7 | 4.72 ± 0.01 | 43.71 ± 0.09 | 2.71 ± 0.07 |
Source: Adapted from Phytochemical investigations on the n-BuOH-soluble fraction of the whole plant of Buddleja davidii. tandfonline.com
Enzyme Inhibitory Potential
The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy in managing postprandial hyperglycemia. mdpi.com
Research into South African herbal teas, including one made from Buddleja saligna, has revealed significant enzyme inhibitory activity. mdpi.com Infusions and methanol (B129727) extracts of B. saligna demonstrated strong inhibition against α-glucosidase, with IC50 values in the range of 0.13–0.84 µg/mL for a phenolic-enriched infusion extract. mdpi.com At a concentration of 100 µg/mL, these phenolic-enriched infusions also reduced α-amylase activity by 23.03–28.61%. mdpi.com
A study on Buddleja indica extract showed substantial inhibition against both α-glucosidase and α-amylase with IC50 values of 205.2 and 385.06 μg/mL, respectively. researchgate.net Activity-guided fractionation of Buddleja saligna led to the isolation of terpenoids, including betulonic acid, betulone, and spinasterol, which displayed α-glucosidase inhibitory activity with IC50 values ranging from 5.6 µg/ml to 27.31 µg/ml. tandfonline.com Other studies have identified compounds in Buddleja species, such as epicatechin and caffeic acid, which are known to inhibit α-glucosidase. mdpi.com
Table 2: Enzyme Inhibitory Activity of Buddleja Extracts and Compounds
| Plant/Compound Source | Enzyme | Inhibitory Activity (IC50) |
| Buddleja saligna (Phenolic-enriched infusion) | α-Glucosidase | 0.13–0.84 µg/mL |
| Buddleja indica (Extract) | α-Glucosidase | 205.2 µg/mL |
| Buddleja indica (Extract) | α-Amylase | 385.06 µg/mL |
| Terpenoids from B. saligna | α-Glucosidase | 5.6–27.31 µg/mL |
Source: Adapted from various studies on Buddleja species. mdpi.comresearchgate.nettandfonline.com
Molecular docking studies provide insights into the binding interactions between phytochemicals and enzyme active sites. researchgate.net A molecular docking analysis of buddlenol-A, a compound closely related to this compound, was conducted to evaluate its potential as an inhibitor of α-amylase and α-glucosidase. researchgate.net The study revealed that buddlenol-A made a hydrogen bond interaction with a key catalytic residue (D300) in the active site of α-glucosidase. researchgate.net
In silico studies on compounds isolated from Buddleja indica showed that caffeic acid had the highest fitting score within the active sites of DNA-gyrase and topoisomerase IV, while kaempferol (B1673270) exhibited the best fit for β-lactamase. frontiersin.orgnih.gov Such studies calculate the free binding energy (ΔG) to predict the stability of the ligand-protein complex. frontiersin.org For instance, the binding energy of quercetin (B1663063) 7-O-β-D glucoside with the dihydrofolate reductase active site was calculated to be -36.53 Kcal/mol. frontiersin.orgnih.gov
Other research has used molecular docking to confirm the interaction of triterpenoids, like 3-oxolupenal and katononic acid, with the active sites of both α-amylase and α-glucosidase. researchgate.net Similarly, docking studies predicted that two isomeric pentacyclic triterpenes from Buddleja saligna, oleanolic acid and ursolic acid, could bind within the steroid binding pocket of Mycobacterium tuberculosis fadA5 thiolase. tandfonline.com These computational approaches are valuable for screening bioactive compounds and understanding their mechanism of action at a molecular level. researchgate.netfrontiersin.orgjournaljpri.com
Other Biological Activities under Investigation
Osteoporosis is a skeletal disease characterized by low bone mineral density, resulting from an imbalance in the activities of bone-forming osteoblasts and bone-resorbing osteoclasts. nih.gov Compounds that can modulate the function of these cells are of therapeutic interest. nih.gov Research has shown that linarin, a flavone (B191248) glycoside isolated from Buddleja officinalis, can prevent hydrogen peroxide-induced dysfunction in osteoblastic MC3T3-E1 cells. jci.orgthegoodscentscompany.com This suggests a protective role against oxidative stress in bone-forming cells. jci.org Naringenin, another flavonoid found in Buddleja cordata, has also been observed to protect osteoblasts from oxidative stress-induced toxicity by suppressing NFκB activation. mdpi.com The enhancement of osteoblast proliferation and differentiation is a key mechanism for potential anti-osteoporotic agents. nih.govresearchgate.net
Various compounds and extracts from the Buddleja genus have been investigated for their potential cytotoxic effects against cancer cell lines. lifesciencesite.com For example, a methanol extract of Buddleja asiatica and several of its isolated compounds showed significant cytotoxic activity against the HepG2 human liver cancer cell line. lifesciencesite.com
Studies on Buddleja polystachya stem extracts revealed high to moderate cytotoxic effects on MCF7 (breast), HT29 (colon), and HepG2 (liver) cancer cell lines, with varying IC50 values indicating different levels of sensitivity. nih.govscienceopen.com Dichloromethane (B109758) and ethyl acetate (B1210297) extracts from this plant also demonstrated notable cytotoxic activity on these human cell lines. researchgate.net The search for new natural sources of more potent and less toxic antitumor compounds is an active area of research. scielo.br
Structure Activity Relationship Sar Studies of Buddlenol B Derivatives
Identification of Key Structural Determinants for Biological Activity
While comprehensive SAR studies on a wide range of Buddlenol B derivatives are not extensively documented, preliminary research on its natural isomers provides initial insights into the structural features governing its bioactivity. The primary structural determinant identified so far is the stereochemistry at the β-aryl ether (8-O-4') linkage, which defines the threo and erythro forms of the molecule. nih.gov
Different biological activities have been reported for each isomer, suggesting that the spatial arrangement of the constituent parts of the molecule is critical for its interaction with biological targets.
threo-Buddlenol B : This isomer has been shown to effectively inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, indicating potential anti-inflammatory activity. semanticscholar.org
erythro-Buddlenol B : Isolated from the stems and leaves of mung beans (Vigna radiata), this isomer demonstrated notable DPPH radical scavenging activity. researchgate.net In the same study, it was also found to be a more potent inhibitor of α-glucosidase than flavonoid compounds isolated from the same source, suggesting a potential role in modulating carbohydrate metabolism. researchgate.net
The distinct activities of the two diastereomers underscore the importance of the molecule's three-dimensional structure. The guaiacylglycerol (B1216834) moiety and the dihydrobenzofuran ring system, along with the specific positioning of hydroxyl and methoxy (B1213986) functional groups, are presumed to be key determinants for these activities, though specific contributions have yet to be elucidated through systematic studies. ontosight.ai
| This compound Isomer | Reported Biological Activity | Source Organism/Context |
|---|---|---|
| threo-Buddlenol B | Inhibition of nitric oxide (NO) production in activated macrophage cells. semanticscholar.org | Euonymus alatus semanticscholar.org |
| erythro-Buddlenol B | DPPH radical scavenging activity and α-glucosidase inhibition. researchgate.net | Vigna radiata (mung bean) researchgate.net |
Computational Approaches in SAR Analysis
Computational methods are powerful tools for predicting the biological activity of compounds and guiding the synthesis of new, more potent analogs. While specific applications of these advanced techniques to this compound are not yet available in published literature, they represent a clear future direction for research.
Currently, there are no specific deep learning models reported in the literature that have been trained or used for predicting the bioactivity of this compound derivatives.
In principle, deep learning, a subset of artificial intelligence, could be applied to a dataset of this compound analogs and their corresponding measured biological activities. By representing the molecules in formats suitable for machine learning, such as molecular fingerprints or graph representations, a convolutional neural network (CNN) or graph neural network (GNN) could be trained to learn the complex, non-linear relationships between chemical structures and their biological effects. Such a model could then be used to predict the activity of novel, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
The application of Generative Adversarial Networks (GANs) to propose novel analogs of this compound has not been documented in scientific research to date.
Hypothetically, a GAN could be trained on a large library of known lignans (B1203133) and other bioactive molecules. The "generator" part of the network would learn to create new molecular structures that are similar to the training data, while the "discriminator" part would learn to distinguish between real and generated molecules. Once trained, the generator could propose novel, synthetically feasible analogs of this compound, exploring a vast chemical space to identify structures with potentially enhanced or novel biological activities.
There are currently no published studies detailing molecular dynamics (MD) simulations specifically for this compound to analyze its SAR. However, MD simulations have been used to study related lignans, such as Buddlenol D, to understand their interaction with protein targets like p38 MAP kinase. nih.gov
For this compound, MD simulations could be employed to model the dynamic behavior of the threo and erythro isomers in complex with a specific biological target, such as an enzyme or receptor. These simulations could reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. By calculating the binding free energy and observing the conformational changes of both the ligand and the protein over time, researchers could gain a deeper understanding of why one isomer is more active than another, providing a dynamic basis for the observed SAR.
Experimental Designs for SAR Elucidation
Experimental validation is essential for confirming computational predictions and fully elucidating the SAR of a compound series.
Published research detailing the systematic chemical modification of this compound to probe its structure-activity relationship is not currently available. The synthesis of diverse furofuran lignans to investigate SAR has been reported, but these studies have not included derivatives of this compound. mdpi.comnih.gov
A systematic SAR study on this compound would involve the targeted synthesis of a library of analogs where specific parts of the molecule are modified one at a time. Key modifications would include:
Alteration of Aromatic Ring Substituents : Modifying the hydroxyl and methoxy groups on the phenyl rings to investigate their role in target binding and antioxidant activity. This could involve methylation, demethylation, or replacement with other functional groups.
Modification of the Propanoid Side Chain : Altering the hydroxyl groups on the propane-1,3-diol chain to determine their importance for activity and solubility.
Stereochemical Variations : In addition to the naturally occurring threo and erythro isomers, synthesizing other stereoisomers to provide a more complete picture of the spatial requirements for biological activity.
Each synthesized analog would then be subjected to a panel of biological assays to quantify how the structural change affected its activity, allowing for the construction of a detailed SAR map.
In vitro Validation of Predicted Activities
The transition from computational prediction to empirical validation is a critical step in the structure-activity relationship (SAR) analysis of novel compounds. For derivatives of this compound, in vitro assays serve to confirm and quantify the biological activities suggested by in silico modeling. This process involves exposing cell lines or isolated enzymes to the compounds in a controlled laboratory setting to observe and measure their effects. Research has focused on validating predicted anti-inflammatory and enzyme inhibitory activities for several Buddlenol derivatives.
One prominent study focused on two furofuran lignan (B3055560) epimers of Buddlenol D, namely (–)-(7′′R,8′′S)-buddlenol D and (–)-(7′′S,8′′S)-buddlenol D, which were isolated from Carallia brachiata. researchgate.netnih.gov In silico docking studies predicted that these compounds would bind to the ATP-binding site of p38-alpha mitogen-activated protein kinase (MAPK), suggesting a potential anti-inflammatory mechanism. researchgate.netnih.gov Subsequent in vitro validation using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells confirmed this hypothesis. researchgate.netnih.gov Both epimers were shown to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov
Further investigation into the mechanism revealed that the compounds suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in a dose-dependent manner. researchgate.netnih.gov Analysis of the MAPK signaling pathway demonstrated that the Buddlenol D derivatives decreased phosphorylation levels of p38, while the phosphorylation of ERK1/2 and JNK remained unaffected, corroborating the specific inhibitory action predicted by the in silico models. researchgate.netnih.gov
The following table summarizes the in vitro inhibitory activities of the Buddlenol D epimers.
| Compound | Target | IC₅₀ (µM) | Cell Line | Assay |
| (–)-(7′′R,8′′S)-buddlenol D | Nitric Oxide (NO) Production | 9.25 ± 2.69 | RAW264.7 | LPS-induced inflammation |
| Prostaglandin E2 (PGE2) Production | 6.15 ± 0.39 | RAW264.7 | LPS-induced inflammation | |
| (–)-(7′′S,8′′S)-buddlenol D | Nitric Oxide (NO) Production | 8.43 ± 1.20 | RAW264.7 | LPS-induced inflammation |
| Prostaglandin E2 (PGE2) Production | 5.70 ± 0.97 | RAW264.7 | LPS-induced inflammation |
In a separate line of inquiry, molecular docking studies identified Buddlenol A as a potential inhibitor of starch-hydrolyzing enzymes. nih.gov Specifically, it was predicted to be a potent inhibitor of human salivary alpha-amylase (HSA). nih.gov The study highlighted that Buddlenol A exhibited a better binding energy compared to acarbose, a known alpha-amylase inhibitor used as a positive control, suggesting it could be a strong candidate for development as an alternative therapeutic agent. nih.gov While this specific enzyme-inhibitory activity awaits full in vitro validation, other research has already established the cytotoxic properties of Buddlenol A against various human tumor cell lines, including HepG2, Hela, and MCF-7, in laboratory assays. nih.gov
The table below presents the results from the molecular docking analysis of Buddlenol A.
| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Note |
| Buddlenol A | Human Salivary Alpha-Amylase (HSA) | -7.830 | Better binding energy than the positive control, acarbose. |
Advanced Research Methodologies and Future Directions
Integration of Multi-omics Data for Pathway Elucidation
A primary challenge in natural product research is the comprehensive mapping of biosynthetic pathways. An integrated multi-omics approach offers a powerful strategy to systematically uncover the genetic and biochemical architecture underlying the formation of Buddlenol B in plants. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic model of the metabolic network. frontiersin.org
The integration of transcriptomics, metabolomics, and proteomics is crucial for identifying the genes, enzymes, and intermediate compounds involved in the this compound pathway. researchgate.net
Transcriptomics (RNA-Seq): By comparing gene expression profiles in plant tissues with high versus low concentrations of this compound, researchers can identify candidate genes involved in its synthesis. Co-expression analysis, which identifies genes that are activated or deactivated in unison, can pinpoint clusters of genes that function together in a specific metabolic pathway. nih.gov This approach has been successfully used to discover biosynthetic pathways for other plant-derived compounds. nih.gov
Proteomics: This technique focuses on identifying and quantifying the entire set of proteins (the proteome) in a biological sample. In the context of this compound, proteomics can identify the specific enzymes (e.g., oxidases, reductases, transferases) responsible for catalyzing each step of its biosynthesis. By correlating protein abundance with metabolite levels, researchers can validate the function of enzymes encoded by the candidate genes identified through transcriptomics.
Metabolomics: As the direct study of metabolites, this field provides a snapshot of the chemical processes occurring within an organism. Metabolomic analysis can precisely quantify the levels of this compound, its precursors, and any downstream products. When combined with transcriptomic and proteomic data, it allows for the confirmation of pathway intermediates and helps to understand how the pathway is regulated under different conditions. researchgate.net
The combined power of these -omics technologies provides a multi-layered view, enabling the construction of high-confidence models of the this compound biosynthetic pathway.
High-throughput omics data requires sophisticated computational tools for interpretation. Pathway enrichment analysis and machine learning are essential for extracting meaningful biological insights from these large datasets.
Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) are bioinformatics tools used to make sense of large gene lists generated from transcriptomic or proteomic experiments. nih.gov GO analysis categorizes genes based on their molecular function, biological process, and cellular component, while KEGG analysis maps them to known metabolic and signaling pathways. acs.org For this compound, if a set of co-expressed genes is identified, enrichment analysis could reveal that they are predominantly involved in "phenylpropanoid biosynthesis" or other relevant secondary metabolite pathways. frontiersin.org
Machine Learning: Advanced algorithms can identify complex patterns in multi-omics data that are not apparent through traditional analysis. acs.org For instance, machine learning models like LASSO (Least Absolute Shrinkage and Selection Operator) regression can be used to identify the most influential genes or metabolites in the regulation of this compound production from a vast number of variables. Furthermore, deep learning-based tools have been developed to predict entire biosynthetic pathways from the chemical structure of a natural product, offering a powerful method to generate testable hypotheses for the synthesis of compounds like this compound. nih.govnih.gov
In Silico Modeling and Theoretical Frameworks
Computational, or in silico, modeling provides a powerful and cost-effective means to predict how this compound interacts with biological systems at a molecular level. These theoretical frameworks can guide wet-lab experiments and offer insights into the compound's potential mechanisms of action.
Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand), such as this compound, and a larger biomolecule, typically a protein receptor or enzyme. researchgate.net This method predicts the preferred orientation and binding affinity of the ligand within the protein's active site.
While specific docking studies on this compound are not yet widely published, research on its analogues provides a clear precedent. For example, studies on Buddlenol A have used molecular docking to investigate its potential as an inhibitor of starch-hydrolyzing enzymes like α-amylase and α-glucosidase. researchgate.netnih.gov
More detailed insights come from research on Buddlenol D . In silico studies have shown that epimers of Buddlenol D bind effectively to the ATP-binding site of p38-alpha mitogen-activated protein kinase (p38-α MAPK), a key enzyme in inflammatory signaling pathways. tmu.edu.twnih.gov The docking analysis predicted specific molecular interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. researchgate.net These findings strongly suggest that this compound, as a structural relative, should be investigated for similar interactions with MAPK family proteins.
| Compound | Target Protein | Binding Site | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|---|
| (-)-(7′′R,8′′S)-Buddlenol D | p38-α MAPK | ATP-binding site | Lys53, Met109, Leu167 | Conventional Hydrogen Bond, Hydrophobic |
| (-)-(7′′S,8′′S)-Buddlenol D | p38-α MAPK | ATP-binding site | Lys53, Met109, Leu167 | Conventional Hydrogen Bond, Hydrophobic |
| SB203580 (Reference Inhibitor) | p38-α MAPK | ATP-binding site | Lys53, Met109, Thr106 | Conventional Hydrogen Bond, Halogen |
Data sourced from in silico studies on Buddlenol D epimers. researchgate.net
The findings from docking studies on Buddlenol D provide a strong theoretical basis for hypothesizing that this compound may modulate cellular signaling pathways related to oxidative stress. tmu.edu.tw Lignans (B1203133) as a class are widely recognized for their antioxidant properties and their ability to interfere with inflammatory and oxidative stress cascades. nih.govnih.gov
The p38 MAPK pathway, a target of Buddlenol D, is a central regulator of cellular responses to external stressors, including oxidative stress. researchgate.net Activation of this pathway can lead to inflammation and apoptosis. By binding to and inhibiting kinases like p38 MAPK, compounds like this compound could theoretically prevent the downstream signaling that promotes cellular damage. This forms a receptor-binding model where the compound acts as a competitive inhibitor at the ATP-binding site of the kinase. nih.gov
Future research should explore the interaction of this compound with key proteins in oxidative stress pathways, such as Nrf2 and NF-κB, which are known to be modulated by other lignans. nih.govnih.gov These theoretical models suggest that this compound's potential therapeutic effects may stem from its ability to restore balance to cellular redox systems by directly interacting with critical regulatory proteins.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling
Before a compound can be considered for therapeutic use, its behavior within a biological system must be thoroughly characterized. Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling aims to understand and predict a drug's absorption, distribution, metabolism, and excretion (ADME), and how these processes relate to its pharmacological effect. nih.govtaylorfrancis.com
For a novel natural product like this compound, a structured preclinical evaluation would involve a series of in vitro and in vivo studies. nih.gov
In Vitro ADME Assays: These initial, cost-effective assays provide crucial data on the compound's fundamental properties. nih.gov Key assays include:
Metabolic Stability: Investigating how quickly this compound is broken down by liver enzymes (e.g., using liver microsomes). This helps predict its half-life in the body.
Plasma Protein Binding: Determining the extent to which the compound binds to proteins in the blood. High binding can limit the amount of free compound available to act on its target. nih.gov
Permeability: Using cell-based models (e.g., Caco-2 cells) to predict how well this compound will be absorbed across the intestinal wall.
CYP450 Inhibition: Assessing whether this compound inhibits major cytochrome P450 enzymes, which is critical for predicting potential drug-drug interactions.
In Vivo PK Studies: Following promising in vitro results, studies in animal models (typically rodents) are conducted. criver.com A single dose of this compound would be administered (e.g., intravenously and orally), and blood samples would be collected over time to measure the compound's concentration. This data allows for the calculation of key PK parameters.
| Parameter | Description | Significance |
|---|---|---|
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. |
| t1/2 (Half-life) | Time required for the concentration to decrease by half | Determines the dosing interval. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Indicates the efficiency of elimination. |
| Vd (Volume of Distribution) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma | Indicates how well the drug distributes into tissues. |
| F (Bioavailability) | Fraction of an administered dose of unchanged drug that reaches the systemic circulation | Compares oral versus intravenous administration to determine absorption efficiency. |
This data is then used to build PK/PD models that correlate the concentration of this compound in the body with its observed biological effects (e.g., reduction of an inflammatory marker). Such models are essential for predicting how the compound will behave in humans and for designing future clinical trials. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The characterization of the pharmacokinetic profile of a compound is fundamental to its development as a potential therapeutic agent. Absorption, Distribution, Metabolism, and Excretion (ADME) studies are designed to investigate how a substance is taken up by, moves through, is chemically altered within, and exits the body. Currently, specific ADME data for this compound is not extensively available in published literature. However, computational, in vitro, and in vivo methods are essential to delineate its pharmacokinetic properties.
In silico tools can provide initial predictions of ADME properties based on the molecular structure of this compound. These predictions, while valuable for preliminary assessment, must be confirmed through experimental studies. In vitro models, such as Caco-2 cell monolayers for absorption and liver microsomes for metabolism, offer a controlled environment to study specific processes. Subsequent in vivo studies in animal models are crucial for understanding the compound's behavior in a whole organism, providing data on its bioavailability, tissue distribution, metabolic pathways, and routes of excretion. Understanding these parameters is critical for bridging the gap between in vitro activity and in vivo efficacy.
Table 1: Key Parameters in ADME Studies for this compound
| Parameter | Description | Experimental Model Example |
|---|---|---|
| Absorption | Rate and extent of drug uptake into the systemic circulation. | Caco-2 cell permeability assay |
| Distribution | Reversible transfer of a drug from the bloodstream to various tissues. | Plasma protein binding assays |
| Metabolism | Chemical modification of the compound by the body, primarily in the liver. | Liver microsome stability assays |
| Excretion | Removal of the compound and its metabolites from the body. | Analysis of urine and feces in animal models |
Physiologically-Based Pharmacokinetic (PBPK) Modeling
Physiologically-Based Pharmacokinetic (PBPK) modeling is a powerful computational technique used to predict the ADME of a chemical in different species and populations. nih.goviapchem.org These models integrate physicochemical properties of the compound with physiological and anatomical data of the species being studied. nih.govresearchgate.net A PBPK model is constructed as a series of compartments representing different organs and tissues, interconnected by blood flow. nih.gov
For this compound, developing a PBPK model would be a significant step forward. It would allow for the simulation of its pharmacokinetic profile under various conditions, helping to:
Predict human pharmacokinetics from preclinical data.
Understand the impact of physiological changes (e.g., age, disease state) on its disposition.
Identify potential drug-drug interactions.
The development of a PBPK model for this compound would require the input of specific parameters, including its solubility, permeability, and metabolic rates, which would be obtained from dedicated in vitro and in vivo studies. botanicalsafetyconsortium.org This modeling approach can help refine future experimental designs and provide valuable insights for any potential clinical development. nih.govnih.gov
Table 2: Essential Components for a this compound PBPK Model
| Component Category | Specific Parameters | Source of Data |
|---|---|---|
| Compound-Specific | Molecular weight, LogP, pKa, Solubility, Permeability | Experimental (in vitro) |
| System-Specific | Organ volumes, Blood flow rates, Tissue composition | Literature (for the species of interest) |
| Interaction | Plasma protein binding, Metabolic clearance (Vmax, Km) | Experimental (in vitro) |
Methodological Rigor and Reproducibility in Research
The reliability of scientific findings hinges on the rigor of the methodologies employed and the ability of other researchers to reproduce the results. For natural products like this compound, ensuring methodological rigor is paramount due to the inherent complexities of working with such compounds.
Standardization of In Vitro Assay Conditions
In vitro assays are fundamental for screening and mechanistic studies of compounds like this compound. However, variability in assay conditions can lead to conflicting results between different laboratories. Standardization of these conditions is crucial for generating comparable and reliable data. nih.govrsc.org The World Health Organization (WHO) has emphasized the need to ensure the quality control of herbal medicines through modern procedures and the application of appropriate parameters. actascientific.com
Key aspects that require standardization include the source and purity of the compound, cell line authentication, passage number, media composition, incubation times, and the specific reagents and instruments used. Adopting standardized protocols allows for a more accurate comparison of the bioactivity of this compound across different studies and is essential for building a coherent body of evidence.
Table 3: Parameters for Standardization in In Vitro Assays
| Parameter | Importance | Example of a Standard |
|---|---|---|
| Compound Purity | Ensures that the observed effects are due to this compound and not contaminants. | >98% purity confirmed by HPLC |
| Cell Line Authentication | Guarantees the identity of the cells being used, preventing misidentification. | Short Tandem Repeat (STR) profiling |
| Assay Endpoint | Defines the specific measurement being taken to determine the compound's effect. | IC50 value for cytotoxicity |
| Positive/Negative Controls | Provides reference points for assay performance and data interpretation. | A known cytotoxic agent (positive) and vehicle (negative) |
Data Integrity and Stability Studies (e.g., Validated Stability-Indicating Assays)
Data integrity refers to the completeness, consistency, and accuracy of data throughout its entire lifecycle. stabilitystudies.in Maintaining data integrity is a cornerstone of good research practice and is essential for regulatory compliance. stabilitystudies.inmorganlewis.com For this compound research, this means ensuring that all data, from initial measurements to final reports, are accurately recorded, securely stored, and protected from unauthorized alteration.
Stability studies are critical to determine how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. slideshare.net Validated stability-indicating analytical methods are necessary to quantify the active compound and detect any degradation products that may form. nih.gov These studies are essential for establishing appropriate storage conditions and shelf-life for the compound, ensuring that its integrity is maintained during research and any potential future applications. slideshare.net
Table 4: Example of a Stability Study Design for this compound
| Condition | Time Points | Parameters to be Tested |
|---|---|---|
| Long-term (e.g., 25°C/60% RH) | 0, 3, 6, 9, 12, 18, 24 months | Appearance, Purity (by HPLC), Degradation products |
| Accelerated (e.g., 40°C/75% RH) | 0, 1, 2, 3, 6 months | Appearance, Purity (by HPLC), Degradation products |
| Photostability | As per ICH Q1B guidelines | Change in appearance and purity after light exposure |
Statistical Design and Sample Size Determination
Robust statistical design is fundamental to conducting meaningful scientific research. Before beginning an experiment, it is crucial to determine the appropriate sample size needed to detect a scientifically meaningful effect if one truly exists. nih.gov Studies with insufficient sample sizes may fail to identify genuine effects, while excessively large studies can be a waste of resources. nih.govriskcalc.org
Power analysis is a common statistical method used to determine the minimum sample size required for a study to have a sufficient probability of detecting an effect of a given size. nih.govnih.gov The key elements in a sample size calculation are the desired statistical power (typically 80% or higher), the significance level (usually 0.05), and the expected effect size. youtube.com For research on this compound, careful consideration of experimental design, including randomization and the use of appropriate controls, along with a priori sample size calculations, will ensure that the findings are statistically sound and contribute reliably to the scientific knowledge of this compound. nih.gov
Table 5: Factors Influencing Sample Size Calculation
| Factor | Description | Impact on Sample Size |
|---|---|---|
| Effect Size | The magnitude of the difference or relationship being investigated. | A smaller effect size requires a larger sample size. |
| Statistical Power (1-β) | The probability of detecting a true effect. | Higher power requires a larger sample size. |
| Significance Level (α) | The probability of a Type I error (false positive). | A lower significance level requires a larger sample size. |
| Variability (Standard Deviation) | The amount of dispersion in the data. | Higher variability requires a larger sample size. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
